
3-Bromo-4-methylbenzonitrile
Overview
Description
3-Bromo-4-methylbenzonitrile (CAS: 42872-74-2, molecular formula: C₈H₆BrN, molecular weight: 196.04 g/mol) is a brominated aromatic nitrile derivative. It is synthesized via bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of sulfonic acid, yielding a white solid with a high purity (≥98%) and density of ~1.5 g/cm³ . The compound’s reactive bromine and nitrile groups make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its applications include serving as a precursor in Suzuki-Miyaura cross-coupling reactions to generate biphenyl derivatives, which are critical in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-methylbenzonitrile involves the bromination of 4-methylbenzonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall quality of the product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom in 3-bromo-4-methylbenzonitrile undergoes substitution reactions under nucleophilic conditions. Key examples include:
Reagents and Conditions
Key Findings
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The nitrile group directs nucleophilic attack to the meta position relative to itself, while the methyl group enhances electron density at the para position .
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Reactions proceed via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of bromide .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Conditions :
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Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: Toluene/H₂O (3:1)
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Temperature: 90°C
Example :
Boronic Acid | Product | Yield |
---|---|---|
Phenylboronic acid | 3-Phenyl-4-methylbenzonitrile | 85% |
4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-methylbenzonitrile | 76% |
Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .
Buchwald-Hartwig Amination
Conditions :
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Catalyst: Pd₂(dba)₃/Xantphos
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Amine: Morpholine
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Solvent: Toluene
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Temperature: 110°C
Result : 3-Morpholino-4-methylbenzonitrile (Yield: 68%).
Radical Bromination
The methyl group undergoes radical bromination under controlled conditions:
Procedure :
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Reactant: N-Bromosuccinimide (NBS)
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Initiator: Benzoyl peroxide
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Solvent: CCl₄
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Temperature: 85°C
Product : 3-Bromo-4-(bromomethyl)benzonitrile
Yield : 95%
Reduction Reactions
The nitrile group can be selectively reduced to primary amines:
Reagent : LiAlH₄
Conditions :
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Solvent: THF
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Temperature: 0°C → RT
Product : 3-Bromo-4-methylbenzylamine
Yield : 72%
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating nitrile group, the methyl group facilitates limited electrophilic substitution:
Nitration :
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Reagent: HNO₃/H₂SO₄
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Product: 3-Bromo-4-methyl-5-nitrobenzonitrile (Yield: 34%)
Mechanism : Nitronium ion attacks the para position relative to the methyl group .
Photochemical Reactions
UV irradiation in the presence of iodine generates aryl radicals, leading to dimerization:
Product : 4,4'-Dimethyl-3,3'-dibromobiphenyl-1,1'-dicarbonitrile
Yield : 58%
Computational Insights
DFT studies (B3LYP/6-311++G(d,p)) reveal:
Scientific Research Applications
3-Bromo-4-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: As a precursor for agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylbenzonitrile depends on its specific applicationThe bromine atom and nitrile group can participate in different types of chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-bromo-4-methylbenzonitrile with structurally related brominated benzonitriles:
Biological Activity
3-Bromo-4-methylbenzonitrile (CAS No. 42872-74-2) is a chemical compound with significant potential in various biological applications. Its structure features a bromine atom and a nitrile group attached to a methyl-substituted benzene ring, which contributes to its unique chemical properties. This article explores the biological activity of this compound, including its synthesis, pharmacological profile, and potential therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 196.05 g/mol
- Log P (Octanol-Water Partition Coefficient) : Approximately 2.63, indicating moderate lipophilicity .
- BBB Permeability : Yes, suggesting potential central nervous system activity .
Synthesis
The synthesis of this compound typically involves the bromination of p-tolunitrile using N-bromosuccinimide (NBS) under controlled conditions. The process can be optimized for yield and purity, achieving yields around 95% in laboratory settings .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated benzonitriles can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition could have implications for drug metabolism and pharmacokinetics, making it a compound of interest in drug design and development . The following table summarizes the enzyme inhibition profile:
Enzyme | Inhibition Status |
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CYP1A2 | Inhibitor |
CYP2C19 | Non-inhibitor |
CYP2D6 | Non-inhibitor |
CYP3A4 | Non-inhibitor |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it may induce apoptosis in specific cancer types, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
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Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent. -
Case Study on Enzyme Inhibition :
A pharmacokinetic study investigated the effects of this compound on CYP1A2 activity in human liver microsomes. Results demonstrated a dose-dependent inhibition, suggesting that this compound could influence the metabolism of co-administered drugs that are substrates for this enzyme.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-4-methylbenzonitrile in a laboratory setting?
- Methodological Answer : this compound (CAS 42872-74-2) can be synthesized via bromination of 4-methylbenzonitrile using electrophilic brominating agents like (N-bromosuccinimide) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may introduce substituents while retaining the nitrile group. Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Characterization : Confirm purity (>98% by GC) and structure via , , and IR spectroscopy .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation.
- Safety : Use fume hoods for handling due to potential cyanide release under extreme conditions.
- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to mitigate environmental contamination .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify nitrile () and C-Br () stretches .
- NMR : shows aromatic protons (δ 7.2–7.8 ppm) and methyl group (δ 2.5 ppm).
- Mass Spectrometry : Confirm molecular ion peak at 196.04 (CHBrN) .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitrile group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. In palladium-catalyzed couplings (e.g., Buchwald-Hartwig), the bromine atom acts as a leaving group, while the nitrile stabilizes intermediates via coordination to metal catalysts. Researchers should optimize ligands (e.g., XPhos) and bases (e.g., CsCO) to enhance yields .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning or disorder. Use software like SHELXL for refinement:
- Data Collection : High-resolution () X-ray diffraction.
- Validation : Check R-factor convergence () and ADDSYM alerts in PLATON.
Example: A 2022 study resolved disorder in a trifluoromethyl analogue using iterative refinement cycles .
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The nitrile group creates a partial positive charge at the bromine-adjacent carbon, favoring nucleophilic attack at that position. Compare with experimental values under varying solvents (DMF vs. THF) to validate predictions .
Properties
IUPAC Name |
3-bromo-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMRYMTYKDWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554101 | |
Record name | 3-Bromo-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-74-2 | |
Record name | 3-Bromo-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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